![molecular formula C12H9ClN6OS B4653068 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B4653068.png)
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
Overview
Description
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a tetrazole moiety and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves the following steps:
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting 4-chlorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) to form 1-(4-chlorophenyl)-1H-tetrazole.
Attachment to Pyrimidine Ring: The synthesized tetrazole is then reacted with 2-chloropyrimidin-4-ol in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the tetrazole ring can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-tetrazole: Shares the tetrazole moiety but lacks the pyrimidine ring.
2-chloropyrimidin-4-ol: Contains the pyrimidine ring but lacks the tetrazole moiety.
4-chlorophenyl derivatives: Various compounds with the chlorophenyl group but different substituents.
Uniqueness
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is unique due to its combination of the tetrazole and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.
Properties
IUPAC Name |
2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN6OS/c13-8-1-3-9(4-2-8)19-10(16-17-18-19)7-21-12-14-6-5-11(20)15-12/h1-6H,7H2,(H,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAZWLBPYHZEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)CSC3=NC=CC(=O)N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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